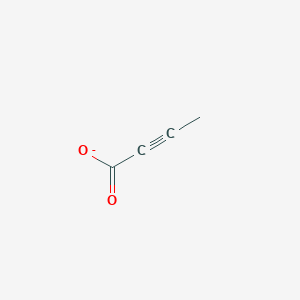

But-2-ynoate

描述

Structure

3D Structure

属性

分子式 |

C4H3O2- |

|---|---|

分子量 |

83.07 g/mol |

IUPAC 名称 |

but-2-ynoate |

InChI |

InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H3,(H,5,6)/p-1 |

InChI 键 |

LUEHNHVFDCZTGL-UHFFFAOYSA-M |

SMILES |

CC#CC(=O)[O-] |

规范 SMILES |

CC#CC(=O)[O-] |

产品来源 |

United States |

Advanced Synthetic Methodologies for But 2 Ynoate and Analogues

Derivatization and Functionalization Strategies

The derivatization and functionalization of but-2-ynoate involve a series of sophisticated chemical transformations that introduce new functional groups or modify existing ones, expanding its utility in synthetic chemistry. These strategies are crucial for accessing a broad spectrum of valuable compounds.

Synthesis of Indol-5-yl But-2-ynoates

The synthesis of indol-5-yl but-2-ynoates typically involves the esterification of 5-hydroxyindole (B134679) derivatives with but-2-ynoic acid. A common approach utilizes coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester bond formation.

A general procedure for the preparation of indol-5-yl but-2-ynoates (e.g., compounds 5a and 5b) involves reacting 5-hydroxyindole (3a) or 5-hydroxy-1-methyl-1H-indole (3b) with but-2-ynoic acid (1.1 equivalents) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and N,N-dimethylformamide (DMF) (10:1 ratio). N,N'-Dicyclohexylcarbodiimide (1 equivalent) and a catalytic amount of 4-dimethylaminopyridine are added, and the reaction mixture is stirred at room temperature for 2 hours. The products are then purified by silica (B1680970) gel chromatography using ethyl acetate:petroleum ether (2:8) as the eluent. fishersci.nonih.gov

Table 1 provides a summary of the synthesis of representative indol-5-yl but-2-ynoates.

Table 1: Synthesis of Indol-5-yl But-2-ynoates

| Starting Material | But-2-ynoic Acid (eq) | DCC (eq) | DMAP (cat) | Solvent | Conditions | Product | Yield (%) | Melting Point (°C) |

| 5-Hydroxyindole (3a) | 1.1 | 1 | Yes | CH₂Cl₂/DMF (10:1) | RT, 2h stirring | Indol-5-yl this compound (5a) | 62 | 108 |

| 5-Hydroxy-1-methyl-1H-indole (3b) | 1.1 | 1 | Yes | CH₂Cl₂/DMF (10:1) | RT, 2h stirring | 1-Methyl-1H-indol-5-yl this compound (5b) | 64 | 90 |

Another notable synthesis involves the preparation of 3-(2-(tert-butoxycarbonylamino)ethyl)-1H-indol-5-yl this compound (compound 8). This compound was obtained in 98% yield by reacting N-Boc-serotonin with 2-butynoic acid using N,N'-diisopropylcarbodiimide (DIC) in dry dichloromethane at 0°C. fishersci.ca Similarly, 1H-indol-5-yl this compound (compound 10) was synthesized with a 70% yield using a similar methodology. fishersci.ca

Preparation of Substituted But-2-enoate Esters

Substituted but-2-enoate esters can be prepared through various methodologies, often involving the modification of this compound precursors. One effective strategy involves the reaction of phenol (B47542) derivatives with this compound esters. For instance, methyl (E)-3-(2-(1,3-dithian-2-yl)-5-methylphenoxy)but-2-enoate (5i) was synthesized in 85% yield by reacting 2-(1,3-dithian-2-yl)-5-methylphenol with methyl this compound. This reaction typically involves a general procedure (Step I) followed by purification via flash chromatography. fishersci.ca

Further examples of this synthetic route include:

Methyl (E)-3-((3-(1,3-dithian-2-yl)naphthalen-2-yl)oxy)but-2-enoate (5p), obtained in 44% yield. fishersci.ca

Ethyl (E)-3-(2-(1,3-dithian-2-yl)phenoxy)pent-2-enoate (5d), synthesized in 77% yield. fishersci.ca

Methyl (E)-3-(2-(1,3-dithian-2-yl)phenoxy)-5-phenylpent-2-enoate (5h), prepared in 43% yield. fishersci.ca

Table 2: Preparation of Substituted But-2-enoate Esters

| Precursor Compound | Reagent / Catalyst | Conditions | Product | Yield (%) | Z/E Ratio |

| 2-(1,3-dithian-2-yl)-5-methylphenol + Methyl this compound | - | General procedure (Step I), flash chromatography | Methyl (E)-3-(2-(1,3-dithian-2-yl)-5-methylphenoxy)but-2-enoate (5i) | 85 | (E)-isomer |

| 1-(1,3-dithian-2-yl)naphthalen-2-ol + Methyl this compound | - | General procedure (Step I), flash chromatography | Methyl (E)-3-((3-(1,3-dithian-2-yl)naphthalen-2-yl)oxy)but-2-enoate (5p) | 44 | (E)-isomer |

| 2-(1,3-dithian-2-yl)phenol + Ethyl pent-2-ynoate | - | General procedure (Step I), flash chromatography | Ethyl (E)-3-(2-(1,3-dithian-2-yl)phenoxy)pent-2-enoate (5d) | 77 | (E)-isomer |

| Ethyl 4-(benzyloxy)this compound | RLi / CuI | -40°C to -78°C, 4h stirring | Ethyl (Z)-3-((benzyloxy)methyl)hept-2-enoate (11b) | 96 | >95:5 |

| Ethyl 4-(benzyloxy)this compound | RMgX / CuI / TMEDA | -40°C to -78°C, 4h stirring | Ethyl (Z)-3-((benzyloxy)methyl)-5-methylhex-2-enoate (11c) | 90 | >95:5 |

Synthesis of β-Enaminoesters from But-2-enoate Precursors

β-Enaminoesters are valuable intermediates in organic synthesis and can be efficiently prepared from but-2-enoate precursors, typically through condensation reactions between β-dicarbonyl compounds and amines.

One reported method for the synthesis of 3-(2,4,6-trimethyl-phenylamino)-but-2-enoate involves the condensation of ethyl acetoacetate (B1235776) with 2,4,6-trimethyl-phenylamine. This reaction is catalyzed by cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and is carried out at room temperature under magnetic stirring for 20 minutes. The resulting β-enaminoester is then purified by column chromatography. wikidata.orgwikipedia.org

Another example is the preparation of (2Z,2′Z)-Diethyl 3,3′-[butane-1,4-diylbis(azanediyl)]bis(but-2-enoate). This compound is synthesized by the condensation of ethyl 3-oxobutanoate (ethyl acetoacetate) with 1,4-diaminobutane. The reaction proceeds under solvent-free conditions at room temperature for 30 minutes, utilizing calcium trifluoroacetate (B77799) (Ca(CF₃COO)₂) as a catalyst, achieving a 78% yield. fishersci.no

Recent advancements include the use of heterogeneous catalysts for improved efficiency and environmental friendliness. For instance, ZnAl₂O₄@ZnO has been demonstrated as an effective catalyst for the preparation of β-enaminoester derivatives from β-dicarbonyl compounds and amines under solvent-free conditions at room temperature. This method has shown good to excellent yields, particularly for anilines with electron-donating groups (90%-98%). An example is the synthesis of (Z)-methyl 3-(isopropylamino)but-2-enoate. chemicalbook.com Other catalytic systems, such as silica-supported antimony(III) chloride, various Lewis acids, and solid acids like montmorillonite (B579905) K10, have also been employed for β-enaminoester synthesis. wikipedia.org

Table 3: Synthesis of β-Enaminoesters from But-2-enoate Precursors

| β-Dicarbonyl Compound | Amine | Catalyst | Conditions | Product | Yield (%) |

| Ethyl acetoacetate | 2,4,6-trimethyl-phenylamine | CoCl₂·6H₂O (0.25 mmol) | RT, 20 min stirring | 3-(2,4,6-trimethyl-phenylamino)-but-2-enoate | Good |

| Ethyl 3-oxobutanoate | 1,4-diaminobutane | Ca(CF₃COO)₂ (0.1 mmol) | RT, 30 min, solvent-free | (2Z,2′Z)-Diethyl 3,3′-[butane-1,4-diylbis(azanediyl)]bis(but-2-enoate) | 78 |

| β-Dicarbonyl compounds | Various amines | ZnAl₂O₄@ZnO | RT, solvent-free | β-Enaminoester derivatives | 90-98 |

Elucidation of But 2 Ynoate Reaction Mechanisms

Electrophilic and Nucleophilic Reactivity Profiling

Electron Deficiency and Nucleophilic Reactivity Patterns of Ethyl 2-Butynoate

Ethyl 2-butynoate (also known as ethyl tetrolate) is characterized as an electron-deficient alkyne ester, a property that underpins its high reactivity towards nucleophiles. myuchem.com This electron deficiency is primarily attributed to the strong electron-withdrawing effects exerted by both the alkyne and the ester functional groups within its molecular structure. As a result, ethyl 2-butynoate readily participates in various addition and substitution reactions.

Its electrophilic nature makes it a potent Michael acceptor. Studies have quantified its nucleophilic reactivity, revealing a moderate rate constant (k = 6.95 × 10⁻² M⁻¹s⁻¹). This reactivity is observed to be higher than that of ethyl hex-2-ynoate but lower than that of methyl propiolate, indicating a nuanced balance of electronic and steric factors influencing its reaction kinetics. The presence of a methyl substituent on the internal alkyne of ethyl 2-butynoate, compared to terminal alkynes like ethyl propiolate, generally reduces its reactivity towards nucleophiles such as phosphines. rsc.orgrsc.org

The electron-deficient internal alkyne structure of ethyl 2-butynoate makes it a valuable precursor in the synthesis of complex organic molecules. For instance, it is a key reagent in rhodium(I)/H8-BINAP-catalyzed preparations of 1,3-dienes and is utilized in the synthesis of tricyclic aziridine (B145994) derivatives, alkenylsilanols, and cyclopentene (B43876) dicarboxylates. myuchem.comsigmaaldrich.comthermofisher.com

Table 1: Comparative Reactivity of Alkyne Esters towards Nucleophiles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reactivity (k, M⁻¹s⁻¹) |

| Ethyl 2-butynoate | C₆H₈O₂ | 112.13 | 160–163 | 6.95 × 10⁻² |

| Methyl propiolate | C₅H₆O₂ | 98.10 | 135 | 9.50 × 10⁻² |

| Ethyl hex-2-ynoate | C₈H₁₂O₂ | 140.18 | N/A | 2.30 × 10⁻² |

Note: Reactivity (k) values are indicative of nucleophilic reactivity, specifically towards phosphines as reported in some studies.

Theoretical Studies of Reaction Pathways

Theoretical studies, particularly those employing quantum chemical methods, provide invaluable insights into the intricate reaction pathways involving but-2-ynoate. These computational approaches help to elucidate reaction mechanisms, predict reactivity, and understand the factors governing selectivity.

Quantum Chemical Investigations of Alkylation Mechanisms

Quantum chemical investigations, such as Density Functional Theory (DFT) calculations, are widely employed to study alkylation mechanisms by determining transition states, reaction energies, and analyzing global and local reactivity parameters. rsc.orgmdpi.comresearchgate.netresearchgate.net While specific detailed quantum chemical studies focusing solely on the alkylation mechanisms of ethyl 2-butynoate were not explicitly detailed in the search results, the broader application of these methods to electron-deficient systems and β-dicarbonyl compounds provides a strong precedent for their utility in understanding this compound's reactivity. mdpi.comresearchgate.net

For instance, DFT modeling can be used to calculate frontier molecular orbitals (HOMO/LUMO) to assess the most probable nucleophilic and electrophilic sites within a molecule, which is crucial for predicting the outcome of alkylation reactions. Such computational analyses have been successfully applied to understand the mechanism of radical alkylation reactions, revealing insights into the electronic character of intermediates, such as the equilibrium between nucleophilic and biradical species in titanium enolates. Given ethyl 2-butynoate's electron-deficient nature and its participation in various addition and substitution reactions, quantum chemical methods are instrumental in unraveling the precise pathways and energetics of its alkylation processes.

Computational Analysis of Catalytic Ring-Closing Reactions

Computational analysis plays a critical role in understanding and optimizing catalytic ring-closing reactions involving this compound and similar alkynoate derivatives. These studies can explain observed regioselectivity and stereoselectivity, and guide the development of new catalysts.

For example, computational studies have been instrumental in explaining the regioselectivity observed in rhodium-catalyzed [2+2+2] cycloaddition reactions where ethyl 2-butynoate serves as a coupling alkyne. acs.org In these complex cyclizations, theoretical models help to identify preferred reaction pathways and intermediate structures. Similarly, DFT calculations have provided support for proposed mechanisms in gold-catalyzed reactions, detailing steps such as the generation of carbene intermediates and subsequent carbon-carbon bond formation. acs.org

In the context of ring-closing metathesis (RCM), computational analyses of molybdenum-based catalysts have been utilized to gain a deeper understanding of catalyst design and reactivity, particularly for the formation of macrocyclic Z-enoates. acs.orgacs.orgnih.gov These studies often involve analyzing the electronic properties of the metal alkylidyne complexes and their interactions with the substrate. Furthermore, quantum chemical calculations have been employed to explain the distinct reactivity patterns of propiolates, which are structurally related to but-2-ynoates, in copper(I)-catalyzed regioselective syntheses of heterocyclic compounds like pyrazolo[5,1-c]-1,2,4-triazoles. acs.org These computational insights contribute significantly to the rational design of catalytic systems for efficient and selective ring-closing transformations.

Catalytic Transformations Involving But 2 Ynoate Systems

Metal-Catalyzed Processes

Metal catalysis plays a pivotal role in unlocking the synthetic potential of but-2-ynoates, enabling highly selective and efficient routes to complex molecular architectures.

Rhodium-Catalyzed Diene Syntheses with But-2-ynoate Esters

Rhodium catalysis has been explored for various transformations involving alkynes, including pathways that can lead to diene structures. Cationic rhodium(I) species, often generated from precursors like [Rh(COD)Cl] and AgSbF, have demonstrated efficiency in catalyzing intramolecular [4+2] cycloadditions. These reactions typically involve ester-tethered 1,3-diene-8-yne derivatives, such as 2-propynyl penta-2,4-dienoate (B1249696) and 2,4-pentadienyl propiolate derivatives, conducted in fluorinated alcohols. While these transformations involve related alkyne-containing esters (propiolates being a type of ynoate), they showcase the ability of rhodium catalysts to facilitate complex cyclization reactions that incorporate diene moieties. researchgate.net

However, the scope of rhodium-catalyzed reactions with this compound esters can be specific. For instance, in some rhodium-catalyzed addition-cyclization reactions aimed at pyrazole (B372694) synthesis, unsymmetrical alkynes like ethyl this compound have been reported not to react to yield the desired pyrazoles under certain optimized conditions, indicating substrate limitations or specific reactivity requirements. ecust.edu.cn

Gold(I) Catalysis in Ynoate Transformations

Gold(I) catalysis has emerged as a powerful tool for activating alkynes, leading to diverse and often unexpected transformations of ynoates. These catalysts can facilitate complex rearrangements and cyclizations under mild conditions. For example, gold-catalyzed reactions of vinyldiazo compounds with alkynylsilanes can yield skipped enynes, with products such as ethyl (E)-6-phenylhex-2-en-5-ynoate being formed. ku.edu

A significant application of gold(I) catalysis involves the asymmetric construction of α,γ-disubstituted α,β-butenolides directly from allylic ynoates. This process utilizes chiral bifunctional phosphine (B1218219) ligands, enabling cooperative gold catalysis to achieve high enantioselectivity. stanford.edu Furthermore, gold catalysis has been implicated in the cycloisomerization of ynoate esters to o-phenolic esters, demonstrating its utility in generating aromatic compounds from alkyne precursors. rsc.org Gold(I) acetylide complexes are also proposed as key intermediates in gold-catalyzed oxidative cross-coupling reactions of arenes and alkynes, where simpler ynoates like methyl propiolate can be involved. researchgate.net

Indium(III) Chloride Catalysis in Derivative Synthesis

Indium(III) chloride (InCl) acts as a versatile Lewis acid catalyst in the synthesis of various derivatives, including those involving but-2-ynoic acid. It has been effectively employed in esterification reactions, such as the synthesis of indol-5-yl this compound from 5-hydroxyindole (B134679) and but-2-ynoic acid. ecust.edu.cn

Beyond simple esterification, InCl catalysis can lead to more complex derivative structures. For instance, the reaction of 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate (B1235776) in the presence of catalytic InCl was initially reported to yield an ethyl but-2-enoate derivative. However, subsequent reinvestigations clarified that the actual product is a substituted cyclopenta[b]indole (B15071945) derivative, highlighting the intricate mechanistic pathways that can be influenced by InCl in indole (B1671886) chemistry, even when but-2-enoate-like moieties are involved in the reaction scheme. rsc.orgpku.edu.cnnih.gov

Cobalt(II) Chloride Catalysis in Enaminoester Formation

Cobalt(II) chloride (CoCl) is an effective catalyst for the synthesis of β-enaminoesters, often under solvent-free conditions, providing a mild and efficient route to these important synthetic intermediates. These reactions typically involve the condensation of amines with β-ketoesters.

For example, CoCl has been successfully used in the synthesis of methyl(Z)-3-((4-fluorophenyl)amino)but-2-enoate from 4-fluoroaniline (B128567) and methyl acetoacetate. rsc.org Similarly, 3-(2,4,6-trimethyl-phenylamino)-but-2-enoate has been prepared via a condensation reaction of ethyl acetoacetate and 2,4,6-trimethyl-phenylamine, with CoCl facilitating the process. nih.gov The efficacy of CoClHO as a mild catalyst has been demonstrated for the enamination of various β-ketoesters with amines, including the formation of ethyl 3-(p-tolylamino)but-2-enoate in high yields. acs.org This method is general for both symmetrical and unsymmetrical β-diketones, with regioselectivity controlled by the more reactive carbonyl group. acs.org

Table 1: Cobalt(II) Chloride Catalyzed Enaminoester Formation

| Reactants | Product Example | Yield (%) | Catalyst (mol%) | Conditions | Reference |

|---|---|---|---|---|---|

| 4-fluoroaniline + methyl acetoacetate | Methyl(Z)-3-((4-fluorophenyl)amino)but-2-enoate | N/A | CoCl$_2$ | N/A | rsc.org |

| Ethyl acetoacetate + 2,4,6-trimethyl-phenylamine | 3-(2,4,6-trimethyl-phenylamino)-but-2-enoate | 75 | CoCl$_2$ | Solvent-free, RT | nih.gov |

| β-ketoesters + various amines | Ethyl 3-(p-tolylamino)but-2-enoate (example) | 95 | CoCl$_2 \cdot 6$H$_2$O | Solvent-free | acs.org |

Palladium-Catalyzed Asymmetric Transformations

Palladium catalysis is highly regarded for its ability to mediate asymmetric transformations, enabling the synthesis of chiral molecules with high enantiomeric excess. This compound esters and related alkynoates are valuable substrates in these processes.

One notable example is the palladium(II)-catalyzed asymmetric cyclization of (Z)-4'-acetoxy-2'-butenyl 2-alkynoates. This reaction, catalyzed by Pd(OAc) in combination with nitrogen-containing ligands (e.g., pyridyl monooxazoline or bisoxazoline), efficiently affords α-(Z)-acetoxyalkylidene-β-vinyl-γ-butyrolactones with high stereoselectivity and enantioselectivity, reaching up to 92% ee. researchgate.netresearchgate.netcore.ac.uk The role of nitrogen-containing ligands is crucial in favoring β-heteroatom elimination over β-hydride elimination. researchgate.netresearchgate.net

Furthermore, palladium catalysis has been applied in the asymmetric sulfinylzincation of 1-alkynoates, including but-2-ynoates. This transformation, utilizing 1-alkynyl sulfoxides bearing a chiral auxiliary, proceeds with high syn-selectivity to yield (E)-β-sulfinyl α,β-unsaturated esters. The versatility of palladium in asymmetric synthesis involving ynoates is also evident in the synthesis of optically active indenols from propynoates (a type of ynoate) and formylated boronic acids. wiley-vch.de Palladium-catalyzed cycloadditions, such as the trimethylenemethane (TMM) cycloaddition, can also incorporate alkynoate functions (like a propiolate) as reactive components, leading to cyclopentane (B165970) rings with high enantioselectivity. stanford.edu

Table 2: Palladium-Catalyzed Asymmetric Transformations

| Substrate Type | Transformation | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| (Z)-4'-acetoxy-2'-butenyl 2-alkynoates | Asymmetric cyclization | α-(Z)-acetoxyalkylidene-β-vinyl-γ-butyrolactones | Up to 92% | researchgate.netresearchgate.netcore.ac.uk |

| 1-alkynoates | Asymmetric sulfinylzincation | (E)-β-sulfinyl α,β-unsaturated esters | High syn-selectivity | |

| Propynoates | Synthesis of optically active indenols | Optically active indenols | N/A | wiley-vch.de |

| Alkynoates (e.g., propiolates) | Asymmetric trimethylenemethane cycloaddition | Chiral cyclopentanes | High | stanford.edu |

Ruthenium Catalysis in Alkene Metathesis of But-2-enoate Derivatives

Ruthenium catalysts, particularly Grubbs-type complexes, are renowned for their efficacy in alkene metathesis reactions, a powerful tool for carbon-carbon bond formation. While the primary focus of this section is on but-2-enoate derivatives (alkenes), it is important in the broader context of unsaturated ester chemistry.

Ruthenium-catalyzed alkene cross-metathesis has been extensively applied to transform unsaturated plant oils and renewable derivatives. For instance, the formation of methyl (4-hydroxy-3-methoxyphenyl)-4-but-2-enoate has been achieved through such processes. nih.gov Similarly, cross-metathesis reactions involving β-myrcene and its derivatives with methyl acrylate (B77674) have successfully produced ethyl but-2-enoate and ethyl-3-methylpent-2-enoate products with high selectivity. Ruthenium catalysts are also effective in the cross-metathesis of biseugenol with electron-deficient olefins such as methyl and ethyl acrylates, leading to various derivatives with good yields and excellent conversion rates.

These examples demonstrate the utility of ruthenium catalysts in transforming but-2-enoate derivatives and related unsaturated esters into valuable chemical intermediates, often with high stereo- and regioselectivity. nih.gov

Table 3: Ruthenium Catalysis in Alkene Metathesis of But-2-enoate Derivatives

| Substrate Type | Metathesis Partner | Product Type (Example) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Unsaturated plant oils/derivatives | Various | Methyl (4-hydroxy-3-methoxyphenyl)-4-but-2-enoate | N/A | nih.gov |

| β-Myrcene and derivatives | Methyl acrylate | Ethyl but-2-enoate | High selectivity | |

| Biseugenol | Methyl acrylate | Biseugenol derivatives | Good yields, excellent conversion |

Organocatalysis in this compound Reactions

Organocatalysis, which employs organic compounds to accelerate chemical reactions, has emerged as a powerful tool in asymmetric organic synthesis, offering alternatives to metal-catalyzed processes due to their often lower cost and reduced environmental impact. This compound derivatives have been explored as substrates in such systems. For instance, methyl this compound (122) has been shown to react with triphenylphosphine (B44618) (Ph3P) to generate a zwitterionic intermediate (123). In the presence of carbon acids, this intermediate facilitates proton transfer, leading to subsequent cross-coupling products mdpi.com. This exemplifies the utility of this compound systems as electrophilic partners in organocatalytic processes.

N-Heterocyclic Carbene (NHC)-Catalyzed Ring-Closing Reactions

N-Heterocyclic Carbenes (NHCs) are recognized for their potent nucleophilic and basic properties, making them highly effective catalysts in various intramolecular reactions researchgate.netmdpi.comrsc.org. While direct examples of ring-closing reactions specifically with this compound as the substrate are less common, related unsaturated esters demonstrate the potential of this catalytic approach. For example, methyl 4-(2-formylphenoxy)but-2-enoate, a structurally analogous but-2-enoate derivative, has been successfully employed in an intramolecular Stetter reaction, catalyzed by NHCs. This reaction yielded methyl 3,4-dihydro-4-oxo-2H-1-benzopyran-3-acetate with an 86% yield, showcasing the ability of NHCs to promote efficient cyclization in systems containing a similar unsaturated ester moiety researchgate.net. This highlights the relevance of NHC catalysis for constructing cyclic frameworks from unsaturated carboxylic acid derivatives.

Stereoselective and Enantioselective Catalysis

The development of stereoselective and enantioselective catalytic methods involving this compound systems is crucial for synthesizing chiral molecules with specific configurations, which are often vital in pharmaceutical and agrochemical industries.

Enantioselective Hydrogenation of Fluorinated Alkenes

Enantioselective hydrogenation is a highly efficient and atom-economical process for introducing chiral centers into molecules. In the context of fluorinated alkenes, significant progress has been made using chiral transition metal catalysts. A notable example involves the efficient enantioselective hydrogenation of (E)-ethyl 4-fluoro-3-phenylbut-2-enoate, a fluorinated derivative of a but-2-enoate, to ethyl (R)-4-fluoro-3-phenylbutanoate. This transformation, developed by Andersson, Zhou, and coworkers, was achieved using a chiral Ir-N,P catalyst, resulting in an 85% enantiomeric excess (ee) rsc.orgrsc.orgnih.gov. This methodology has been extended to various vinyl fluorides, yielding monofluoromethylated chiral molecules with high enantioselectivities, often up to 98% ee rsc.org.

Table 1: Enantioselective Hydrogenation of (E)-ethyl 4-fluoro-3-phenylbut-2-enoate

| Substrate | Catalyst | H₂ Pressure (bar) | Yield (%) | Enantiomeric Excess (ee) |

| (E)-ethyl 4-fluoro-3-phenylbut-2-enoate | Ir-N,P (111a) | 5 | Not specified | 85% |

| Various vinyl fluorides (general) | Ir-N,P (111b) | Not specified | Up to 99% | Up to 98% |

Asymmetric Hydromonofluoromethylation Strategies

The construction of monofluoromethyl-substituted stereocenters is an active area of research due to the unique properties conferred by the CH₂F group in bioactive molecules. Various catalytic asymmetric strategies have been developed to achieve this. One such strategy involves the hydromonofluoromethylation of activated alkenes using reagents like ICH₂F rsc.org. Another significant approach is asymmetric monofluoromethylation utilizing 1-fluorobis(phenylsulfonyl)methane (FBSM) rsc.org. While direct examples of this compound as a substrate for asymmetric hydromonofluoromethylation were not prominently detailed in the search results, the broader field of asymmetric transformations involving α-CH₂F alkenes is highly relevant. These strategies aim to access chiral organofluorine compounds featuring CH₂F-substituted stereocenters through diverse catalytic methods rsc.org.

Catalytic Enantioselective [3+2] Cycloaddition Reactions

Catalytic [3+2] cycloaddition reactions are powerful synthetic tools for the construction of diverse heterocyclic compounds dicp.ac.cn. This compound derivatives have been implicated in such transformations. For instance, ethyl 3-(toluene-p-sulphonylazo)but-2-enoate has been observed to undergo competing [4+2] and [3+2] cycloaddition reactions when exposed to nucleophilic olefins kaust.edu.sa. This demonstrates the potential of this compound systems as partners in cycloaddition pathways, where the alkyne can participate in the formation of new rings. However, not all attempts to utilize but-2-ynoates in [3+2] cycloadditions have been successful; methyl this compound, for example, was found to be an unsuitable substrate for an organocatalytic deoxygenative [3+2] cycloaddition with N-hydroxyamides acs.org. Despite this negative finding, it represents a detailed research outcome contributing to the understanding of the scope and limitations of this compound reactivity in these reactions.

Computational and Theoretical Studies of But 2 Ynoate Molecular Systems

Intermolecular Interaction Analysis

Understanding the intermolecular interactions within molecular systems is crucial for predicting their crystal packing, stability, and physical properties. Computational methods, such as Hirshfeld surface analysis and the examination of van der Waals and hydrogen bonding interactions, provide valuable insights into these forces.

Hirshfeld Surface Analysis (HSA) and Fingerprint Plots for Crystal Packing

While Hirshfeld surface analysis is a widely used technique for characterizing crystal packing, detailed specific Hirshfeld surface analyses and fingerprint plots focusing solely on the But-2-ynoate ion or its simple esters (e.g., methyl this compound, ethyl this compound) were not explicitly detailed in the provided search results. Studies often focus on more complex derivatives or related compounds.

Van der Waals and Hydrogen Bonding Interactions in But-2-enoate Structures

Although the primary focus of this article is this compound, the provided outline specifically requests a discussion on "Van der Waals and Hydrogen Bonding Interactions in But-2-enoate Structures." It is important to note that But-2-enoate compounds contain a carbon-carbon double bond, while this compound compounds feature a carbon-carbon triple bond. Despite this structural difference, insights from studies on but-2-enoate derivatives can sometimes offer a comparative perspective on intermolecular forces within unsaturated ester systems.

Research on various but-2-enoate derivatives has illuminated the nature of their intermolecular interactions:

Ethyl (E)-4-(2-formylphenoxy)but-2-enoate: The crystal packing of this compound is primarily governed by van der Waals forces. Additionally, the molecule's approximately planar conformation is influenced by two intramolecular C—H⋯O interactions.

Bis(but-2-enoato-κO)triphenylbismuth(V): In the crystal structure of this compound, weak C—H⋯O hydrogen bonds play a role in connecting pairs of molecules, forming inversion dimers. These dimers are further linked into chains along the direction through weak C—H⋯π interactions.

Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate: The crystal structure of this β-enaminoester is stabilized by van der Waals interactions and weak N-H-O and C-H-O type hydrogen bonds within the molecule. Fingerprint histograms indicate that H···H (46.7%), O···H (16.7%), and F···H (14.2%) contacts are the predominant interactions in its crystal packing.

3-(2,4,6-trimethyl-phenylamino)-but-2-enoate: This compound exhibits a strong intramolecular N–H…O interaction that stabilizes its molecular conformation. Intermolecular contacts, as revealed by Hirshfeld surface analysis, show predominant contributions from H···H (71%), C···H (16%), and O···H (12.8%) interactions, which stabilize the crystal packing.

These examples highlight the prevalence of van der Waals forces and various types of hydrogen bonding (C—H⋯O, N—H⋯O, C—H⋯π) in dictating the crystal packing and stability of but-2-enoate derivatives.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in predicting spectroscopic properties and correlating them with experimental data, aiding in structural elucidation and understanding molecular behavior.

Experimental spectroscopic data for this compound derivatives provide crucial benchmarks for theoretical predictions. For instance, ethyl this compound has been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. Its ¹H NMR and ¹³C NMR data are essential for verifying computational models.

Table 1: Selected Experimental NMR Data for Ethyl this compound

| Spectroscopic Method | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Citation |

| ¹H NMR (500 MHz, CDCl₃) | 4.10 | q | 7.1 | CH₂ | |

| ¹H NMR (500 MHz, CDCl₃) | 1.22 | t | 7.1 | CH₃ | |

| ¹H NMR (500 MHz, CDCl₃) | 2.47 | s | - | CH₃ (alkyne) | |

| ¹³C NMR (126 MHz, CDCl₃) | 167.3 | - | - | C=O | |

| ¹³C NMR (126 MHz, CDCl₃) | 59.7 | - | - | CH₂ | |

| ¹³C NMR (126 MHz, CDCl₃) | 14.3 | - | - | CH₃ (ester) | |

| ¹³C NMR (126 MHz, CDCl₃) | 18.3 | - | - | CH₃ (alkyne) |

Note: The table above presents selected data for ethyl this compound as an example. More comprehensive data may exist.

Theoretical studies, often employing DFT methods with various basis sets (e.g., B3LYP/6-31G, B3LYP/6-311G, B3LYP/6-311+G*), are used to predict vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis). For methyl this compound , theoretical calculations have been performed to determine total and relative energies of stationary points and transition structures in cycloaddition reactions, demonstrating the utility of DFT in understanding reaction mechanisms and energetics.

The correlation between predicted and experimental spectroscopic data is a critical aspect of validating theoretical models. High levels of correlation between observed and calculated values, even if sometimes non-linear for certain parameters like NH stretching wavenumbers, provide strong evidence for the accuracy of the computational approach and aid in the correct assignment of experimental spectra. This synergy between computational and experimental spectroscopy is invaluable for gaining a deeper understanding of the electronic structure and reactivity of this compound molecular systems.

But 2 Ynoate As an Advanced Building Block in Complex Organic Synthesis

Synthesis of Diversified Heterocyclic Compounds

But-2-ynoate and its derivatives are instrumental in the synthesis of a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Pyrazole (B372694) Derivatives via Cycloaddition with Aryl Hydrazones

This compound plays a significant role in the one-pot tandem synthesis of tetrasubstituted pyrazoles through 1,3-dipolar cycloaddition reactions with aryl hydrazones. google.co.thresearchgate.netlookchem.comresearchgate.net This reaction sequence typically involves the in-situ generation of a nitrilimine (a 1,3-dipole) from an aryl hydrazone, which then undergoes cycloaddition with ethyl this compound (the dipolarophile). lookchem.com This method allows for the rapid and regioselective formation of 1,3,4,5-tetrasubstituted pyrazoles in good to excellent yields. lookchem.com The regiochemistry of the resulting pyrazoles can be determined by techniques such as X-ray crystallography. lookchem.com

The general reaction scheme involves the condensation of an aldehyde with an aryl hydrazine (B178648) to form the hydrazone, followed by the generation of the nitrilimine and its subsequent cycloaddition with the this compound. lookchem.com This approach is considered efficient and rapid for synthesizing pyrazole derivatives. lookchem.com

Thiazole (B1198619) Derivatives from this compound Precursors

This compound derivatives, such as ethyl 4-aminothis compound salts, serve as precursors for the synthesis of thiazole derivatives. beilstein-journals.orgresearchgate.net For instance, 2-aminothiazole (B372263) derivatives can be prepared by reacting ethyl 4-aminothis compound hydrochloride salt with isothiocyanate analogues. researchgate.net This reaction can be carried out under mild conditions, such as in tetrahydrofuran (B95107) (THF) at room temperature, in the presence of a base like trimethylamine. researchgate.net Thiazoles are important in medicinal chemistry and are found in various natural products and drugs. beilstein-journals.org

Synthesis of α-Allylbutenolides

While direct synthesis of α-allylbutenolides specifically from "this compound" was not extensively detailed in the search results, butenolides are a class of heterocyclic organic compounds, also known as γ-crotonolactones. wikipedia.orgfishersci.senih.govmycocentral.eu They are formally lactones derived from γ-hydroxyisocrotonic acid. wikipedia.org The synthesis of butenolide derivatives often involves conjugated systems. For example, 4-hydroxybut-2-en-1-yl this compound, which contains a this compound moiety, can serve as a building block in organic synthesis and undergo various reactions, including oxidation, reduction, and substitution.

Pyrazole-3-one Derivatives

This compound can be utilized in the synthesis of pyrazole-3-one derivatives. Pyrazole-3-ones are a class of pyrazole compounds with a carbonyl group at the 3-position of the pyrazole ring. nih.gov These compounds are of interest in various chemical and pharmaceutical applications.

Total Synthesis of Natural Products

This compound and its related alkynoate structures have found utility in the total synthesis of complex natural products. researchgate.netresearchgate.netbeilstein-journals.orgsci-hub.senih.gov The incorporation of alkynoate functionalities allows for key transformations, such as isomerization and subsequent reactions, to build the intricate skeletons of natural products. For example, in the concise total synthesis of muricatacin, an antitumor natural product, alkynoates were treated with triphenylphosphine (B44618)/phenol (B47542) to form (E,E)-αβ-γδ-diene esters, which are crucial intermediates. researchgate.net Another example involves the use of 4-hydroxythis compound in a rhodium-catalyzed carbocyclization reaction, followed by intramolecular lactonization, to construct the tricyclic core of the lactarane natural product pyrovellerolactone. researchgate.net This highlights the ability of this compound to participate in advanced cyclization strategies for natural product construction. researchgate.net

Stereoretentive Transformations and Cross-Coupling Reactions

This compound can be involved in stereoretentive transformations and various cross-coupling reactions, which are fundamental for controlling the stereochemistry and forming new carbon-carbon bonds in organic synthesis. While specific detailed findings on stereoretentive transformations and cross-coupling reactions solely involving "this compound" were not extensively detailed in the provided search results, alkynes and esters are common functional groups in such reactions. For instance, the synthesis of complex molecules often relies on precise stereochemical control. The alkyne functionality of this compound provides a reactive site for additions and cyclizations, which can be designed to proceed with high stereoselectivity. Cross-coupling reactions, such as Sonogashira coupling, Heck coupling, or Suzuki coupling, could potentially involve this compound derivatives to form new C-C bonds, although specific examples with "this compound" were not found in the provided snippets.

Functionalization for Advanced Molecular Structures

This compound, primarily in its ester forms such as methyl this compound and ethyl this compound, serves as a highly versatile and reactive building block in complex organic synthesis. Its inherent alkyne and ester functionalities provide multiple sites for diverse chemical transformations, enabling the construction of intricate molecular architectures. The compound's utility is particularly evident in various cycloaddition reactions, metal-catalyzed processes, and hydrofunctionalization strategies, leading to a broad spectrum of advanced molecular structures.

Cycloaddition Reactions

This compound esters are prominent dienophiles and dipolarophiles in cycloaddition reactions, facilitating the synthesis of various cyclic and heterocyclic compounds.

[3+2] Cycloaddition with Carbonyl Ylides

Methyl this compound actively participates in [3+2] cycloaddition reactions with carbonyl ylides, which are typically generated from epoxides. This reaction pathway leads to the formation of substituted 2,5-dihydrofurans, valuable five-membered oxygen heterocycles. Detailed experimental and theoretical studies, including Density Functional Theory (DFT) calculations, have been conducted to elucidate the reactivity and regioselectivity of these transformations. For instance, the cycloaddition of carbonyl ylides derived from various 2,2-dicyano-3-phenyloxirane derivatives with methyl this compound has been investigated, yielding corresponding dihydrofuran products with notable efficiencies. rsc.orgresearchgate.netnih.gov

Table 1: [3+2] Cycloaddition of Carbonyl Ylides with Methyl this compound researchgate.net

| Entry | Epoxide Derivative (X) | Alkyne | Product | Yield (%) |

| 1 | H | Methyl this compound | Dihydrofuran 8a | 66 |

| 2 | Cl | Methyl this compound | Dihydrofuran 8b | 62 |

| 3 | MeO | Methyl this compound | Dihydrofuran 8c | 44 |

[2+2+2] Cocyclotrimerization

Methyl this compound has been successfully employed in nickel-catalyzed [2+2+2] cocyclotrimerization reactions. Specifically, its reaction with oxa- and azabenzonorbornadienes yields novel pentacyclic cycloadducts. These cycloadducts are significant as they serve as convenient precursors for the synthesis of isobenzofuran (B1246724) and isoindole derivatives, highlighting the capacity of this compound to contribute to the formation of complex polycyclic aromatic and heteroaromatic systems. rsc.org

Metal-Catalyzed Functionalizations

The triple bond of this compound esters is highly amenable to various metal-catalyzed transformations, allowing for precise control over regioselectivity and stereoselectivity, which is crucial for advanced molecular synthesis.

Cobalt-Catalyzed C(sp³)-H Alkenylation

This compound esters, including both methyl this compound and ethyl this compound, have emerged as effective coupling partners in enantioselective cobalt-catalyzed C(sp³)-H alkenylation reactions of thioamides. This methodology provides a mild and operationally simple route to access highly functionalized and enantioenriched alkenylated products as single regioisomers. The reaction demonstrates excellent yields and high enantiomeric excess, showcasing the potential for synthesizing complex chiral constructs. researchgate.netru.nl

Table 2: Cobalt-Catalyzed C(sp³)-H Alkenylation with this compound Esters ru.nl

| Alkyne Coupling Partner | Yield (%) | Enantiomeric Ratio (er) |

| Methyl this compound | 75 | 88:12 |

| Ethyl this compound | 81 | 89:11 |

Indium(III)-Catalyzed Hydroarylation

Methyl this compound participates in indium(III)-catalyzed intermolecular alkyne hydroarylation reactions. This process enables the synthesis of β-alkenyl-substituted BODIPY dyes, which are important chromophores with diverse applications. acs.org

Phosphine-Mediated Domino Reactions

Ethyl this compound has been utilized in phosphine-mediated domino reactions with phthalimidomalonates. This cascade reaction sequence efficiently furnishes highly functionalized pyrroloisoindolinone derivatives in good to excellent yields, demonstrating a powerful strategy for building complex polycyclic nitrogen heterocycles. researchgate.net

Sequential Palladium and Copper Catalysis for Chiral β-Alkynyl Esters

A notable strategy for the synthesis of chiral β-alkynyl esters involves the sequential application of palladium and copper catalysis, where this compound derivatives serve as key intermediates. This method relies on a robust Pd(II)-catalyzed hydroalkynylation of ynoates with terminal alkynes, followed by a highly selective 1,4-conjugate reduction using CuH. This approach allows for the introduction of a wide range of functionalities and enables the rapid elaboration of β-alkynyl esters into various chiral, substituted heterocycles with excellent enantioselectivity. acs.org

But 2 Ynoate in Advanced Materials Science and Polymer Chemistry

Monomer Applications in Polymer Synthesis

But-2-ynoate and its related structures serve as fundamental monomers in various polymerization processes, contributing to the development of new materials with enhanced characteristics.

Incorporation into Polymers for Property Enhancement

The integration of this compound moieties into polymer chains can significantly modify and enhance the material's properties. For instance, the dual functionality of compounds like 4-Hydroxybut-2-en-1-yl this compound, which contains both a hydroxyl group and a triple bond-containing ester, provides unique reactivity for creating materials with specific functional properties. The presence of the this compound structure can influence a polymer's thermal stability, mechanical strength, and optical characteristics.

Role in Radical Polymerization Systems

This compound and its analogues, particularly α,β-unsaturated esters, are capable of participating in radical polymerization. vulcanchem.com This type of polymerization is a versatile method for creating a wide array of polymers. nih.gov In these systems, the carbon-carbon triple or double bond of the this compound derivative can react with radical initiators, leading to the formation of polymer chains. The specific conditions of the polymerization and the nature of the substituents on the this compound monomer can influence the kinetics of the reaction and the properties of the resulting polymer. The process involves the reversible formation of dormant species from active ones, which is a key feature of living/controlled polymerizations. semanticscholar.org

Acyclic Diene Metathesis Polymerization (ADMET) of But-2-enoate Analogues

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization technique used to synthesize unsaturated polymers from α,ω-dienes. advancedsciencenews.comnih.gov This method is driven by the removal of a small volatile molecule, typically ethylene. advancedsciencenews.com While direct ADMET polymerization of this compound itself is not standard, analogues such as bis(undec-10-enoate) are used to create high-molecular-weight unsaturated polyesters. acs.orgmdpi.com These polymerizations are often catalyzed by ruthenium-carbene complexes. acs.orgmdpi.com The properties of the resulting polymers, such as their cis:trans ratio, can be controlled by the choice of catalyst, which in turn affects the material's thermal and mechanical properties. nih.gov

Table 1: ADMET Polymerization of Bis(undec-10-enoate) Monomers

| Monomer | Catalyst | Resulting Polymer | Molecular Weight (Mn) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| Dianhydro-d-glucityl bis(undec-10-enoate) (ME2) | HG2 | PE2 | 14,000 | 1.42 |

| Dianhydro-d-mannityl bis(undec-10-enoate) (ME3) | HG2 | PE3 | 10,100 | 1.35 |

| Cyclohexane-1,4-dimethanol bis(undec-10-enoate) (ME4) | HG2 | PE4 | 9,200 | 1.35 |

Data sourced from research on ADMET polymerization of biobased α,ω-dienes. acs.org

Two-Photon Polymerization Strategies

Two-photon polymerization (TPP) is a high-resolution 3D printing technique that uses a focused laser to solidify a liquid photoresist. nanoscribe.comfraunhofer.de This method allows for the fabrication of complex micro- and nanostructures. nanoscribe.comnih.gov While direct use of this compound in TPP is not extensively documented, the fundamental chemistries often involve acrylate- and epoxy-based photoresists that undergo radical or cationic polymerization. nih.gov Strategies for integrating nanoparticles, such as silver, copper, and gold, into the polymer structures during TPP have been developed to create functional nanocomposites. researchgate.net

Conjugated Polymer Architectures

The electronic properties of this compound units make them suitable for constructing conjugated polymers, which are materials with alternating single and double or triple bonds, leading to delocalized π-electrons. These materials are of great interest for applications in organic electronics. rsc.orgadvancedsciencenews.commdpi.com

Synthesis of Hyperbranched π-Conjugated Polymers with But-2-enoate Units

Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure. When these polymers are π-conjugated, they exhibit unique electronic and optical properties. nsf.gov Researchers have synthesized hyperbranched π-conjugated polymers containing 1,3-butadiene (B125203) and carboxylic ester units, derived from but-2-enoate analogues. researchgate.net Specifically, monomers like diethyl 4,4′-(5-formyl-1,3-phenylene)(2E,2′E)-bis(but-2-enoate) have been polymerized to create these complex architectures. researchgate.netresearchgate.net These polymers have shown potential as chemosensors for detecting metal ions like Fe(III). researchgate.net The synthesis of such polymers often relies on metal-free catalytic polymerization. researchgate.net

Table 2: Properties of Hyperbranched Conjugated Polymers from But-2-enoate Analogues

| Monomer | Polymer | Detection Limit for Fe(III) |

|---|---|---|

| Diethyl 4,4′-(5-formyl-1,3-phenylene)(2E,2′E)-bis(but-2-enoate) (M1) | P1 | 1.69 × 10⁻⁷ M |

| Dimethyl 4,4′-(5-formyl-1,3-phenylene)(2E,2′E)-bis(but-2-enoate) (M2) | P2 | 1.88 × 10⁻⁷ M |

Data sourced from studies on hyperbranched conjugated polymers for ion sensing. researchgate.net

The this compound moiety, characterized by a carbon-carbon triple bond within its four-carbon backbone, serves as a versatile building block in the synthesis of advanced materials. Its unique electronic and structural properties are being leveraged in supramolecular chemistry and the design of dynamic polymers.

Self-Assembly and Polymeric Complexes with this compound Anions

The investigation into the self-assembly of this compound anions and their direct participation in forming polymeric complexes is a specialized area of research. While this compound and its corresponding acid are recognized chemical entities, literature detailing the spontaneous organization of the this compound anion into defined supramolecular structures or its use as a primary ligand in coordination polymers is not extensively documented.

Research has more frequently focused on the use of this compound esters, such as ethyl this compound and methyl this compound, as precursors in organic synthesis. unimib.ituni-goettingen.de These esterified forms of this compound act as reactive substrates in various chemical transformations, including cycloadditions and hydrogermylation reactions. unimib.ituni-goettingen.de For instance, ethyl this compound has been used in cycloaddition reactions with aryl hydrazones, and its reaction with a germanium(II) hydride compound has been explored. unimib.ituni-goettingen.de Similarly, derivatives like indol-5-yl-but-2-ynoate have been synthesized, though the focus of such studies has been on the synthetic procedure rather than the supramolecular assembly of the product. researchgate.net These applications underscore the role of the this compound framework as a foundational component for constructing more complex molecules, which may, in turn, be designed for self-assembly.

Dynamic Covalent Bonds in Supramolecular Polymer Chemistry

A significant application of this compound derivatives in polymer science is in the creation of vitrimers, a class of polymers that utilize dynamic covalent bonds to exhibit properties of both thermosets and thermoplastics. Specifically, esters like methyl this compound have been identified as key reagents for synthesizing vitrimers based on vinylogous urethane (B1682113) (VU) chemistry. sci-hub.seresearchgate.net

This innovative approach involves the polyaddition polymerization of alkyne esters (AE), such as methyl this compound, with amines. sci-hub.se A major advantage of this water-free formulation is the ability to produce defect-free VU vitrimer materials, circumventing the issue of porosity that can arise from water release in traditional polycondensation methods. sci-hub.se

The dynamic nature of these materials stems from the thermally responsive, associative exchange mechanism of the vinylogous urethane bonds, known as transamination. sci-hub.se This bond exchange allows the cross-linked polymer network to change its topology, enabling the material to be reshaped and recycled while maintaining high chemical resistance and stability. sci-hub.se

Computational studies using Density Functional Theory (DFT) have provided insight into the reaction between methyl this compound and various amines to form the crucial VU linkage. These studies analyze how the steric and electronic properties of the amine influence the reaction's kinetics and thermodynamics. sci-hub.seresearchgate.net The findings indicate that the energy barrier for the reaction is affected by the structure of the amine, which is a critical factor for tuning the dynamic properties and viscous flow behavior of the resulting vitrimer system. sci-hub.se

| Amine Reactant | Kinetic Energy Barrier (ΔG⁰,‡) (kJ/mol) | Thermodynamic Driving Force (ΔΔG⁰) (kJ/mol) | Key Observation |

|---|---|---|---|

| Methylamine | 106.9 | -69.6 | Represents a baseline for a small, primary aliphatic amine, showing a favorable thermodynamic profile. |

| tert-Butylamine | 122.5 | -50.0 | Increased steric hindrance raises the kinetic barrier compared to methylamine. |

| Aniline | 133.5 | +19.8 | The formation of aromatic VU is thermodynamically unfavorable, with a high kinetic barrier. |

| Dibutylamine | 146.5 | -1.2 | Secondary amines exhibit a significantly higher kinetic barrier and less favorable thermodynamics compared to primary amines. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like but-2-ynoate esters. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectroscopy for Structural Elucidation

Both ¹H and ¹³C NMR spectra offer unique insights into the this compound structure. In a typical this compound ester, such as ethyl this compound, the spectra reveal characteristic signals corresponding to the methyl group of the butynyl moiety and the ethyl group of the ester functionality. nih.govthermofisher.com

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For ethyl this compound, the methyl protons (CH₃) of the butynyl group appear as a singlet, while the ethyl group protons show a quartet for the methylene (B1212753) (CH₂) and a triplet for the terminal methyl (CH₃), consistent with spin-spin coupling rules. ajchem-a.com

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms, providing a map of the carbon skeleton. Key signals include those for the ester carbonyl carbon, the two sp-hybridized carbons of the alkyne, and the carbons of the alkyl ester group. organicchemistrydata.org The position of the carbonyl carbon in esters typically appears between 150 and 175 ppm. organicchemistrydata.org

A reinvestigation of a reported synthesis of a complex indole-substituted ethyl but-2-enoate derivative highlighted the critical role of 1D and 2D NMR techniques, alongside high-resolution mass spectrometry (HRMS), in correctly assigning the structure of the reaction product. figshare.comacs.orgresearchgate.netuchicago.eduacs.orgnih.gov

Table 1: Representative NMR Data for Ethyl this compound (C₆H₈O₂) nih.gov Solvent: CDCl₃

Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance. mestrelab.comacanthusresearch.com The technique is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. fujifilm.com Unlike chromatographic methods, qNMR can provide a direct measurement of purity without the need for identical reference standards for all impurities. acanthusresearch.com

For the purity assessment of a this compound sample, an internal standard (a certified reference material of known purity and concentration) is added to the sample. ox.ac.uk By comparing the integral of a specific, well-resolved signal from the this compound molecule to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated using the following equation: ox.ac.uk

Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (m_cal / mₓ) * P_cal

Where:

P = Purity

I = Integrated signal area

N = Number of nuclei for the integrated signal

M = Molar mass

m = Mass

x = Analyte (this compound)

cal = Internal standard (calibrant)

To ensure accuracy, qNMR experiments require careful optimization of parameters such as pulse angle and relaxation delay to ensure full signal recovery between scans. bipm.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. libretexts.org These methods are highly effective for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies. masterorganicchemistry.comsavemyexams.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). libretexts.org

For a this compound ester, the IR spectrum is dominated by two key absorptions:

C≡C Stretch: The carbon-carbon triple bond of the alkyne group gives rise to a characteristic absorption. This peak is typically found in the 2100-2260 cm⁻¹ region. In some symmetrical alkynes, this peak can be weak or absent. For ethyl prop-2-ynoate, a close structural analog, the C≡C stretch is observed at 2130 cm⁻¹, with its frequency lowered due to conjugation with the carbonyl group. chemistrytalk.org

C=O Stretch: The carbonyl group of the ester function produces a very strong and sharp absorption band. This is one of the most recognizable features in an IR spectrum and typically appears in the range of 1735-1750 cm⁻¹ for saturated esters. Conjugation, as seen in this compound, can shift this peak to a slightly lower frequency. masterorganicchemistry.com

Table 2: Characteristic IR Absorption Frequencies for Ethyl this compound

Data derived from spectral information available for Ethyl this compound. nih.gov

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, which also provides information about a molecule's vibrational modes. spectroscopyonline.com While IR absorption requires a change in the dipole moment during a vibration, a Raman signal requires a change in the bond's polarizability. americanpharmaceuticalreview.com For this reason, symmetrical, non-polar bonds like the C≡C bond in some alkynes can produce strong Raman signals even when their IR absorption is weak. americanpharmaceuticalreview.com

In studies of related alkyne esters like methyl prop-2-ynoate, Raman spectroscopy has been used effectively. The key oscillations for the C=O group, C-O group, and the C≡C triple bond are all Raman active. iucr.org For instance, in methyl prop-2-ynoate, the C=O oscillation appears around 1700 cm⁻¹, while the triple bond oscillation is observed near 2107 cm⁻¹. iucr.org Raman spectroscopy is also sensitive to the molecular environment, showing shifts in band positions when a compound is dissolved in a solvent. spectroscopyonline.com The technique has been successfully applied to characterize various but-2-enoate derivatives. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.edu It works by directing X-rays, whose wavelengths are similar to the distances between atoms, at a sample. libretexts.org The X-rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of constructive interference. libretexts.org Analysis of this pattern allows for the determination of the unit cell dimensions and the exact position of each atom in the crystal lattice. iastate.edu

While single-crystal XRD provides a complete molecular structure, X-ray Powder Diffraction (XRPD) is used for microcrystalline materials to confirm phase purity and identify the crystalline form (polymorphism). iastate.eduwalisongo.ac.id Polymorphs of the same compound can have different physical properties, and XRD is a critical tool for their identification. americanpharmaceuticalreview.com

For this compound compounds that can be crystallized, XRD analysis can provide definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net For example, XRD analysis has been applied to characterize the crystal structure of various organic compounds, including derivatives of but-2-enoate, confirming their molecular geometry. researchgate.netajchem-a.com

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound compounds. uhu-ciqso.es The process involves irradiating a single crystal with an X-ray beam; the resulting diffraction pattern of scattered X-rays is recorded and analyzed to construct a model of the electron density, and thus the atomic positions within the crystal lattice. youtube.com

Research Findings: While a specific structure for the parent this compound anion is not detailed in the provided sources, extensive studies on closely related compounds, such as methyl prop-2-ynoate, offer significant insight. nih.govresearchgate.net Research on methyl prop-2-ynoate has successfully determined its crystal structure, revealing it to crystallize in the monoclinic P2₁/n space group. nih.gov Furthermore, the structures of its protonated species have been elucidated, providing critical information on the conformation and bonding within these cationic intermediates. nih.govresearchgate.net

For a hypothetical crystalline salt of this compound, SCXRD analysis would yield a set of crystallographic parameters. These parameters define the unit cell—the basic repeating block of the crystal—and the arrangement of the ions within it. This data is essential for correlating crystalline form with physical properties.

Table 1: Representative Crystallographic Data Obtainable from SCXRD Analysis of a this compound Salt

| Parameter | Description | Example Value (Hypothetical) |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell edges in angstroms. | a = 5.43, b = 8.76, c = 9.12 |

| α, β, γ (°) | The angles between the unit cell axes in degrees. | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 429.5 |

| Z | The number of formula units per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.305 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. savemyexams.com In the context of this compound analysis, it serves two primary functions: determining the exact molecular weight of the parent molecule or its derivatives and elucidating its structure through the analysis of fragmentation patterns. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺). chemguide.co.ukmsu.edu This ion, along with fragments formed from its decomposition, are separated based on their m/z, and a spectrum is produced showing the relative abundance of each ion. savemyexams.com

Research Findings: The fragmentation of a this compound ester, such as ethyl this compound, would proceed through predictable pathways upon ionization. The molecular ion peak would confirm the molecular weight. Subsequent fragmentation would likely involve cleavage at the ester group and around the alkyne functionality. The stability of the resulting carbocations and radical fragments dictates the relative intensities of the fragment peaks observed in the spectrum. chemguide.co.uk Analysis of these fragments allows chemists to piece together the structure of the original molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for Ethyl this compound (C₆H₈O₂)

| m/z Value | Ion Structure | Fragment Lost |

| 112 | [CH₃-C≡C-COOCH₂CH₃]⁺ (Molecular Ion) | N/A (Parent Ion) |

| 83 | [CH₃-C≡C-COO]⁺ | •CH₂CH₃ (Ethyl radical) |

| 67 | [CH₃-C≡C-C=O]⁺ | •OCH₂CH₃ (Ethoxy radical) |

| 45 | [OCH₂CH₃]⁺ | •C(O)C≡CCH₃ |

| 29 | [CH₂CH₃]⁺ | •OCOC≡CCH₃ |

Chromatographic Techniques

Gas Chromatography-Flame Ionization Detection (GC-FID) is a cornerstone technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound esters. ufl.edu The method involves injecting a sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. uncst.go.ug The column's stationary phase interacts differently with each component, causing them to separate and elute at distinct times, known as retention times. ufl.edu As each compound exits the column, it is combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). chromatographyonline.com This combustion produces ions, generating an electrical current that is proportional to the mass of carbon atoms, allowing for highly sensitive quantification. chromatographyonline.com

Research Findings: GC-FID is routinely used to assess the purity of synthesized this compound esters and to determine their concentration in reaction mixtures. By comparing the retention time of a peak in the sample chromatogram to that of a known standard, the compound can be identified. The area under the peak is proportional to the amount of the compound present, allowing for the calculation of purity or composition. ufl.eduuncst.go.ug The choice of column (e.g., a polar CP-Sil column) and the temperature program are optimized to achieve clear separation of all components in the mixture. uncst.go.ug

Table 3: Illustrative GC-FID Data for a Purity Analysis of Ethyl this compound

| Peak ID | Retention Time (min) | Area (%) | Component Identity |

| 1 | 4.21 | 1.5 | Solvent (e.g., Hexane) |

| 2 | 7.58 | 97.8 | Ethyl this compound |

| 3 | 9.03 | 0.7 | Unknown Impurity |

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS) for derivative analysis)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. libretexts.orgucdavis.edu The technique works by irradiating a surface with a beam of X-rays, which causes the emission of core-level electrons. libretexts.org The binding energy of these emitted electrons is then measured, which is unique to each element. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local bonding environment of the atoms. libretexts.orglibretexts.org

Research Findings: XPS is exceptionally valuable for analyzing surfaces that have been modified with this compound derivatives, for instance, in the creation of functionalized polymers or self-assembled monolayers. If a material surface were functionalized with an entity containing the this compound moiety, XPS would be used to confirm the success of the modification. A survey scan would identify the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would provide detailed chemical state information. The C 1s spectrum could be deconvoluted into multiple peaks corresponding to the different types of carbon atoms in the this compound derivative: the alkyl C-C and C-H bonds, the alkyne C≡C bonds, and the ester O=C-O group, each appearing at a characteristic binding energy. researchgate.net

Table 4: Typical Binding Energies in a High-Resolution C 1s XPS Spectrum for a this compound Derivative on a Surface

| Carbon Environment | Typical Binding Energy (eV) | Description |

| C-C, C-H | ~284.8 | Aliphatic and adventitious carbon |

| C≡C | ~285.5 | Carbon atoms of the alkyne group |

| C-O | ~286.5 | Carbon single-bonded to ester oxygen |

| O=C-O | ~289.0 | Carbon atom of the carboxyl/ester group |

常见问题

Q. What advanced analytical techniques quantify trace degradation products in this compound formulations?

- Techniques : Employ UPLC-QTOF-MS for high-resolution separation and identification of degradation byproducts. Validate methods using spiked recovery experiments .

- Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) and model kinetics using Arrhenius equations .

Data Contradiction & Reproducibility Guidelines

- Addressing Discrepancies : Follow ’s framework for qualitative contradiction analysis by cataloguing experimental variables (e.g., reagent purity, atmospheric O levels) across studies .

- Reproducibility Standards : Adhere to ’s guidelines for detailed experimental protocols, including raw data deposition in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。